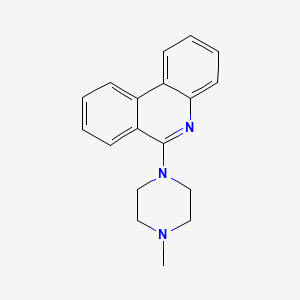
6-(4-Methylpiperazin-1-yl)phenanthridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Methyl-piperazin-1-yl)-phenanthridine is a heterocyclic compound that features a phenanthridine core substituted with a 4-methyl-piperazin-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methyl-piperazin-1-yl)-phenanthridine typically involves the following steps:
Starting Materials: The synthesis begins with phenanthridine and 4-methyl-piperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI) may be used to facilitate the coupling reaction.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 6-(4-Methyl-piperazin-1-yl)-phenanthridine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
6-(4-Methyl-piperazin-1-yl)-phenanthridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of phenanthridine derivatives with oxidized functional groups.
Reduction: Formation of reduced phenanthridine derivatives.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
6-(4-Methyl-piperazin-1-yl)-phenanthridine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Probes: Employed as a chemical probe to investigate cellular pathways and mechanisms.
Industrial Applications: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(4-Methyl-piperazin-1-yl)-phenanthridine involves:
Molecular Targets: The compound targets specific enzymes and receptors in the body.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and neurotransmission.
Binding Interactions: The piperazine moiety interacts with the active sites of target proteins, leading to inhibition or activation of their functions.
類似化合物との比較
Similar Compounds
2-(4-Methyl-piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile: Known for its antidepressant properties.
8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile: A potent kinase inhibitor.
4-(4-Methyl-piperazin-1-ylmethyl)-phenylamine: Used in organic synthesis and as a building block for more complex molecules.
Uniqueness
6-(4-Methyl-piperazin-1-yl)-phenanthridine is unique due to its specific structural features and the presence of both phenanthridine and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
23441-13-6 |
|---|---|
分子式 |
C18H19N3 |
分子量 |
277.4 g/mol |
IUPAC名 |
6-(4-methylpiperazin-1-yl)phenanthridine |
InChI |
InChI=1S/C18H19N3/c1-20-10-12-21(13-11-20)18-16-8-3-2-6-14(16)15-7-4-5-9-17(15)19-18/h2-9H,10-13H2,1H3 |
InChIキー |
ZVJIBTNUNUXAIO-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}benzenolate](/img/structure/B3062308.png)
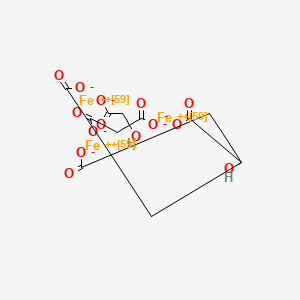
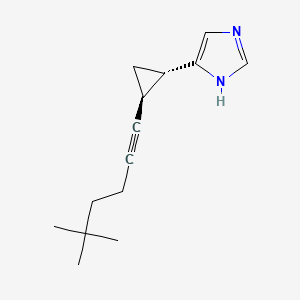
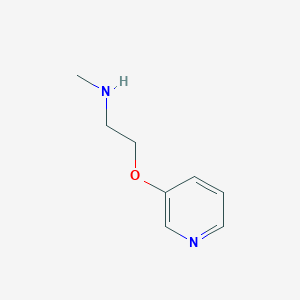

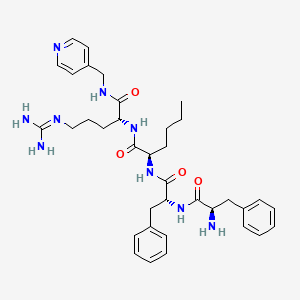
![3-Chloro-4-(2-Methylamino-Imidazol-1-Ylmethyl)-Thiophene-2-Carboxylic Acid [4-Chloro-2-(5-Chloro-Pyridin-2-Ylcarbamoyl)-6-Methoxy-Phenyl]-Amide](/img/structure/B3062353.png)





